molecular formula C8H8BrNO2 B062722 4-Bromo-3-methoxybenzamide CAS No. 176961-57-2

4-Bromo-3-methoxybenzamide

Cat. No. B062722
CAS RN: 176961-57-2
M. Wt: 230.06 g/mol
InChI Key: YHMZDFBWPAFJOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-Bromo-3-methoxybenzamide often involves acylation reactions, as demonstrated in the preparation of N-3-hydroxyphenyl-4-methoxybenzamide, where 3-aminophenol reacts with 4-methoxybenzoyl chloride in THF, characterized by NMR and elemental analysis (Karabulut et al., 2014). Another example includes the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through bromination, hydrolysis, cyanidation, methoxylation, and esterification processes (Bing-he, 2008).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the properties and reactivity of a compound. The molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, for instance, has been elucidated using X-ray diffraction and DFT calculations, revealing the effects of intermolecular interactions on the geometry of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving compounds like 4-Bromo-3-methoxybenzamide often utilize C-H activation for constructing complex molecules. For example, Rh(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides demonstrate the synthetic utility of such compounds (Xu et al., 2018).

Physical Properties Analysis

Understanding the physical properties of 4-Bromo-3-methoxybenzamide, such as solubility, melting point, and crystalline structure, is essential for its application. The crystal structure of related compounds shows polymorphism and the significance of hydrogen bonding in defining their structural arrangement (Yasuoka et al., 1969).

Scientific Research Applications

  • Antioxidant Properties : A study discovered nitrogen-containing bromophenols, including derivatives similar to 4-Bromo-3-methoxybenzamide, from the marine red alga Rhodomela confervoides. These compounds showed potent scavenging activity against radicals, indicating potential application in food and pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012).

  • Pharmacokinetics and Bioavailability : Research on bromopride, a compound structurally similar to 4-Bromo-3-methoxybenzamide, evaluated its pharmacokinetics and bioavailability in various pharmaceutical formulations. The study found that the bioavailability of bromopride is around 70%, increasing to about 90% after multiple administrations (Lücker, Tinhof, Wetzelsberger, Weyers, & Brodbeck, 1983).

  • Radiosynthesis for Medical Imaging : A compound with a structural similarity to 4-Bromo-3-methoxybenzamide was radioiodinated for potential use in γ-emission tomography, showing affinity and selectivity for serotonin-5HT2-receptors (Mertens, Terrière, Sipido, Gommeren, Janssen, & Leysen, 1994).

  • Inhibition of Bacterial Cell Division : 3-Methoxybenzamide, a derivative of 4-Bromo-3-methoxybenzamide, has been shown to inhibit cell division in Bacillus subtilis, implicating its potential as a bactericidal agent (Ohashi, Chijiiwa, Suzuki, Takahashi, Nanamiya, Sato, Hosoya, Ochi, & Kawamura, 1999).

  • Analgesic Effects : A study on the analgesic effects of 3-methoxybenzamide in rats suggests potential applications in pain management (Sanders, Dill, Dorris, & Miller, 1989).

  • Antistaphylococcal Properties : Research on alkyl derivatives of 3-methoxybenzamide, closely related to 4-Bromo-3-methoxybenzamide, revealed potent antistaphylococcal compounds with improved pharmaceutical properties (Haydon, Bennett, Brown, Collins, Galbraith, Lancett, Macdonald, Stokes, Chauhan, Sutariya, Nayal, Srivastava, Beanland, Hall, Henstock, Noula, Rockley, & Czaplewski, 2010).

  • Photodynamic Therapy for Cancer Treatment : A study synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, showing high singlet oxygen quantum yield, which are important for Type II mechanisms in photodynamic cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P271, and P280 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-bromo-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMZDFBWPAFJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622457
Record name 4-Bromo-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methoxybenzamide

CAS RN

176961-57-2
Record name 4-Bromo-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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